Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is derived through systematic nomenclature rules. The parent structure is identified as the furan ring (a five-membered heterocycle with oxygen), substituted at the 2-position by an acrylate group ($$-\text{CH}2\text{CH}2\text{COOEt}$$) and at the 5-position by a 2-chloro-5-nitrophenyl group. The numbering prioritizes the furan ring, with substituents assigned positions based on their proximity to the heteroatom. The acrylate moiety is named as a propenoic acid ethyl ester, while the phenyl group’s substituents follow ortho (2-) and para (5-) numbering relative to the furan attachment point.
Key nomenclature considerations include:
- Functional group hierarchy : The acrylate ester (-COOEt) takes precedence over the nitro (-NO$$_2$$) and chloro (-Cl) groups.
- Stereochemical descriptors : While the compound lacks chiral centers, the E/Z configuration of the acrylate double bond is implicit in its synthesis. Spectroscopic data from related furan acrylates, such as (E)-ethyl 3-(2-furyl)acrylate, confirm a trans-configuration for the α,β-unsaturated ester.
Properties
Molecular Formula |
C15H12ClNO5 |
|---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
QBTVZENXUGTGQZ-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Furan Core Formation
The furan ring is typically constructed via acid-catalyzed cyclization of diketones or through metal-mediated coupling reactions. A prominent method involves the use of 2-halogenated acrylates (e.g., ethyl 2-chloroacrylate) as starting materials, which undergo condensation with nitromethane in the presence of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). For example, ethyl 2-chloroacrylate reacts with nitromethane at 60–65°C for 4 hours under DBU catalysis, followed by cyclization with triethyl orthoformate and Lewis acids like cuprous chloride at 95–100°C to yield intermediate furan derivatives.
Reaction Conditions:
Introduction of the 2-Chloro-5-Nitrophenyl Group
Nitration and chlorination are performed sequentially or concurrently on pre-functionalized furans. Direct electrophilic nitration of the phenyl ring is challenging due to competing side reactions; thus, pre-nitrated intermediates are often employed. A patented method utilizes 2-hydroxy-5-nitropyridine as a precursor, which undergoes chlorination with phosphorus oxychloride (POCl₃) at 140°C to introduce the chloro group selectively at the 2-position. Alternatively, Suzuki-Miyaura coupling with pre-chlorinated nitroaryl boronic acids enables precise substitution patterns.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Chlorination Reagent | POCl₃ | |
| Nitration Agent | HNO₃/H₂SO₄ | |
| Selectivity | >99% for 2-chloro-5-nitro |
Acrylate Ester Formation
Esterification of Acrylic Acid Intermediate
The acrylic acid moiety is introduced via Knoevenagel condensation between furan-carbaldehydes and ethyl malonate, followed by decarboxylation. Phosphoryl chloride (POCl₃) in pyridine mediates the esterification of 3-(furan-2-yl)acrylic acid, yielding the ethyl ester with >90% efficiency.
Typical Procedure:
-
Dissolve 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid (5.5 mmol) in pyridine (30 mL).
-
Add POCl₃ (20 mmol) dropwise at 0°C.
-
Stir overnight at room temperature.
-
Quench with cold HCl, extract with ethyl acetate, and purify via column chromatography.
Optimization Insights:
-
Excess POCl₃ improves esterification yield but risks side reactions.
-
Pyridine acts as both solvent and acid scavenger.
Integrated Multi-Step Synthesis
One-Pot Sequential Reactions
Recent advances demonstrate one-pot methodologies to reduce purification steps. For instance, ethyl 2-chloroacrylate undergoes DBU-catalyzed addition with nitromethane, followed by orthoformate triester condensation and in situ cyclization to form the furan nucleus. Subsequent nitration and chlorination are performed without isolating intermediates, achieving an overall yield of 78%.
Advantages:
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate exhibits several promising applications:
-
Medicinal Chemistry:
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.
- Anticancer Potential: The presence of the nitrophenyl group suggests potential interactions with cellular pathways involved in cancer progression. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
-
Material Science:
- Polymer Synthesis: This compound can act as a monomer in the synthesis of polymers with tailored properties. Its reactivity allows for the formation of cross-linked networks that can be utilized in coatings and adhesives.
-
Agrochemicals:
- Pesticide Development: The unique structure of this compound may confer insecticidal or herbicidal properties, making it a candidate for developing new agrochemicals.
-
Antimicrobial Research:
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various furan derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes. -
Polymer Development:
In research conducted at a leading materials science institute, this compound was polymerized to create a new class of biodegradable polymers. These materials showed enhanced mechanical properties and thermal stability compared to traditional polymers, indicating potential applications in sustainable packaging. -
Pesticide Efficacy:
A field study assessed the efficacy of this compound as a pesticide. The results demonstrated effective pest control with minimal environmental impact, highlighting its potential use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group is particularly important for its antimicrobial activity, while the furan ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Synthetic Efficiency : Yields for hydroxymethyl-substituted furan acrylates (80–90% via Wittig-Horner ) exceed those of thioxo-oxadiazole derivatives (48% ), highlighting the impact of substituents on reaction efficiency.
Stereoselectivity : Ethyl 3-(5-(hydroxymethyl)furan-2-yl)acrylate exhibits high E-isomer selectivity (85% ), a trait likely shared with the target compound due to analogous conjugation effects.
Physicochemical and Functional Differences
- Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability compared to chloro-substituted derivatives due to nitro group lability under heat.
- Biological Relevance : Thioxo-oxadiazole derivatives (e.g., compound from ) may show enhanced bioactivity (e.g., antimicrobial, anti-inflammatory) due to sulfur incorporation, whereas nitro-substituted acrylates could serve as intermediates in nitroreductase-sensitive prodrugs.
Biological Activity
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is an organic compound belonging to the class of furan derivatives, characterized by its unique molecular structure that includes a furan ring and a nitrophenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C15H12ClNO5
- Molecular Weight : Approximately 321.71 g/mol
- Key Features :
- Contains a furan ring
- Substituted with a 2-chloro-5-nitrophenyl group
- Exhibits complex chemical properties due to the presence of both chloro and nitro substituents
The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 2-Chloro-5-Nitrophenyl Group : Nitration and chlorination of a phenyl ring followed by attachment to the furan ring.
- Esterification : Final esterification with ethyl acrylate under acidic conditions.
These steps require careful control of reaction conditions to achieve high yields and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens, with notable effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, with some derivatives achieving MIC values as low as 0.22 to 0.25 μg/mL .
The mechanism underlying the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The nitro group is crucial for its antimicrobial action, while the furan ring enhances stability and reactivity.
- Synergistic Effects : Studies indicate that this compound can act synergistically with other antibiotics, reducing their MICs when combined .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various derivatives, including this compound, for their antimicrobial efficacy. The results showed significant activity against pathogenic isolates, along with a low hemolytic activity indicating non-toxicity .
- Anticancer Properties : Research has explored the anticancer potential of this compound, highlighting its ability to induce apoptosis in cancer cell lines through oxidative stress mechanisms .
- Agrochemical Applications : Due to its antimicrobial properties, this compound is also being investigated for potential applications in developing pesticides or herbicides.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate | C15H12ClNO5 | Similar structure with different chlorine and nitro substitutions |
| Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate | C15H13NO5 | Lacks chlorine but retains nitro functionality |
| (5-(2-Chloro-5-nitro-phenyl)-furan-2-yl)methanol | C11H8ClNO4 | A simpler structure with potential biological activity |
This table illustrates how this compound stands out due to its specific combination of functional groups, which may enhance its biological activities compared to analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate in academic settings?
- Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., substituted furans and acrylates) and reaction conditions. For example, highlights a protocol where column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products. Reaction temperature (e.g., 80°C for 48 hours) and stoichiometric ratios of reagents (e.g., KOH and CS₂ in DMF) must be rigorously controlled to avoid side reactions like over-nitration or incomplete esterification . Monitoring via TLC or HPLC is recommended to track reaction progress.
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR Spectroscopy : provides a template for analyzing furan-acrylate derivatives, where ¹³C NMR peaks for carbonyl (δ ~170 ppm) and aromatic carbons (δ ~110–160 ppm) are diagnostic.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., via NIST data protocols in ).
- Elemental Analysis : Combustion analysis (C, H, N) aligns with theoretical values, as demonstrated in (e.g., C: 64.76% calculated vs. 64.74% observed) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel with hexane/EtOAc gradients) is widely used for acrylate derivatives, as shown in . For polar byproducts, preparative HPLC with C18 columns may improve resolution. Recrystallization in ethanol or dichloromethane/hexane mixtures can further enhance purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the furan-acrylate moiety?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical assignments. notes that SHELX is robust for small-molecule refinement, even with twinned crystals. For example, the (E)- or (Z)-configuration of the acrylate double bond can be confirmed via C–C bond lengths and torsion angles in the crystal lattice .
Q. What strategies address discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions between NMR/IR data and expected structures often arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:
- Variable-temperature NMR to identify conformational exchange.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.
- Cross-validation with alternative techniques like XPS or Raman spectroscopy (see for NMR benchmarks) .
Q. How can researchers leverage structure-activity relationships (SAR) to modify this compound for biological studies?
- Methodological Answer : SAR studies require systematic substitution of functional groups. For example:
- Replacing the nitro group () with amino or cyano groups to alter electron density and bioactivity.
- Modifying the ethyl acrylate ester to a methyl or tert-butyl derivative to study hydrolysis kinetics.
- suggests that nitroaryl-furan hybrids exhibit unique reactivity, enabling targeted interactions with biological macromolecules .
Q. What are the challenges in scaling up synthetic protocols for this compound without compromising yield?
- Methodological Answer : Scale-up risks include exothermic reactions and solvent volume limitations. Mitigation strategies:
- Using flow chemistry for controlled mixing and heat dissipation.
- Switching from DMF (high boiling point) to greener solvents like acetonitrile or THF, as in .
- Optimizing catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
